2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CB2 Cannabinoid Receptor Inverse Agonists Pyrazolo[1,5-a]pyrimidine

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1204297-29-9) is a functionalized heterocyclic building block from the pyrazolo[1,5-a]pyrimidine family. It features a regiospecific carboxylic acid at the 6-position, a 2-methyl group, and a 3-phenyl substituent on a 7-oxo-dihydro core.

Molecular Formula C14H11N3O3
Molecular Weight 269.26
CAS No. 1204297-29-9
Cat. No. B2553866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1204297-29-9
Molecular FormulaC14H11N3O3
Molecular Weight269.26
Structural Identifiers
SMILESCC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C14H11N3O3/c1-8-11(9-5-3-2-4-6-9)12-15-7-10(14(19)20)13(18)17(12)16-8/h2-7,16H,1H3,(H,19,20)
InChIKeyXFVKRAAFWIJHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A Regiospecific Scaffold for Targeted Heterocyclic Synthesis


2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1204297-29-9) is a functionalized heterocyclic building block from the pyrazolo[1,5-a]pyrimidine family. It features a regiospecific carboxylic acid at the 6-position, a 2-methyl group, and a 3-phenyl substituent on a 7-oxo-dihydro core . This specific substitution pattern differentiates it from simpler unsubstituted pyrazolo[1,5-a]pyrimidine carboxylic acids and positional isomers, making it a critical intermediate for constructing libraries of 6-carboxamide derivatives with demonstrated biological activity [1].

Why Generic 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Cannot Substitute for the 3-Phenyl-7-oxo Analog


Simple substitution with the unadorned 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739364-95-5) is not viable when the target synthesis requires the 3-phenyl-7-oxo pharmacophore. The 3-phenyl group introduces critical lipophilic bulk that influences target binding in drug discovery programs, while the 7-oxo group alters the electronic character of the pyrimidine ring [1]. Using a simpler analog without these features leads to a loss of the specific molecular recognition elements required for activity in CB2 receptor inverse agonist programs and other 7-oxo-6-carboxamide scaffolds [2]. The 6-carboxylic acid regioisomer, specifically, is the only viable precursor for generating the bioactive 6-carboxamide series, as the 5-carboxylic acid isomer (CAS 1086375-50-9) yields an inactive scaffold [2].

Quantitative Evidence for 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid Differentiation


Regiospecific Carboxylic Acid Position is Essential for CB2 Receptor Inverse Agonist Activity

The 6-carboxylic acid group is critical for generating potent CB2 receptor inverse agonists. A series of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides derived from this scaffold demonstrated high affinity for the CB2 receptor in the nanomolar range [1]. The positional isomer, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, cannot yield these active 6-carboxamides, making the 6-COOH regiospecificity a strict requirement for this pharmacological activity. The target compound combines this essential 6-COOH with the 3-phenyl and 2-methyl substituents, which are key pharmacophoric elements in the most potent analogs.

CB2 Cannabinoid Receptor Inverse Agonists Pyrazolo[1,5-a]pyrimidine

Higher Purity Grade vs. Common Unsubstituted Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid

The target compound is available at a purity of 98% (HPLC) , which exceeds the typical purity of the unsubstituted pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold (97%) . This higher batch-to-batch purity ensures more reliable yields in subsequent amide coupling reactions, which is essential for reproducible biological assay results.

Chemical Purity HPLC Analysis Reproducibility

Increased Scaffold Complexity and Drug-Likeness Over the Anagliptin Intermediate

The compound (MW: 269.26) offers significantly higher molecular complexity compared to the simpler DPP-IV inhibitor intermediate 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (MW: 177.16) . The addition of the 3-phenyl and 7-oxo groups increases the ring count and alters the compound's lipophilicity and hydrogen-bonding capacity. This makes it a more advanced intermediate for generating drug-like leads, likely requiring fewer synthetic steps to reach a lead-like chemical space than the simpler scaffold.

Medicinal Chemistry Lead Optimization Physicochemical Properties

Multi-Target Program Applicability Based on Pyrazolo[1,5-a]pyrimidine Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold is a recognized privileged structure in multiple therapeutic programs. Patents and literature confirm its use in generating inhibitors for JAK1/JAK3 [1], MALT1 , and DPP-IV . The target compound, with its specific 2-methyl-3-phenyl-7-oxo decoration, is a more advanced intermediate that can directly access the chemical space of these programs. This multi-target potential provides broader research utility compared to scaffolds with simpler substitution patterns that are tied to a single target class.

Kinase Inhibition JAK1/JAK3 MALT1 DPP-IV

Optimal Deployment Scenarios for 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid


Focused CB2 Receptor Inverse Agonist Library Synthesis

This compound is the direct precursor for synthesizing 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides. Medicinal chemists can immediately couple this acid with diverse amines to generate a library of compounds that have a high probability of showing nanomolar affinity for the CB2 receptor, based on established structure-activity relationships [1].

Multi-Kinase Inhibitor Lead Generation (JAK, MALT1)

Due to the privileged nature of the pyrazolo[1,5-a]pyrimidine core, this advanced intermediate can be used to synthesize focused libraries for screening against multiple kinase targets, including JAK1/JAK3 and MALT1, accelerating hit identification across several immunology and oncology programs [2].

High-Throughput Amide Coupling for SAR Studies

The high chemical purity (98%) and free carboxylic acid functionality make this compound ideal for high-throughput amide coupling in automated synthesis platforms. Starting with this pre-optimized carboxylic acid avoids the need for post-synthetic oxidation or deprotection steps, enabling rapid exploration of the amine sub-pocket in any target protein .

Quote Request

Request a Quote for 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.